molecular formula C19H18ClN5O2 B11228850 N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide

N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide

Cat. No.: B11228850
M. Wt: 383.8 g/mol
InChI Key: TZFRXIUHQJMGQE-UHFFFAOYSA-N
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Description

N-(2-((6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide is a synthetic compound featuring a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole core linked via an amino-oxoethyl group to a pyrazine-2-carboxamide moiety. The chloro substituent at the 6-position of the carbazole may enhance lipophilicity and influence binding affinity to target proteins.

Properties

Molecular Formula

C19H18ClN5O2

Molecular Weight

383.8 g/mol

IUPAC Name

N-[2-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H18ClN5O2/c20-11-4-5-14-13(8-11)12-2-1-3-15(18(12)25-14)24-17(26)10-23-19(27)16-9-21-6-7-22-16/h4-9,15,25H,1-3,10H2,(H,23,27)(H,24,26)

InChI Key

TZFRXIUHQJMGQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the carbazole core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 6-position of the carbazole ring.

    Amidation: Coupling of the chlorinated carbazole with pyrazine-2-carboxylic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

6-Chloro-9H-Carbazole Derivatives (e.g., Compounds 1a–c and 2a–c) Structural Features: These derivatives (Figure 1 in ) incorporate a 6-chloro-9H-carbazole core with propanoyl or oxadiazole substituents. Unlike the target compound, they lack the pyrazine-carboxamide moiety. Biological Activity: Exhibited significant in vitro anti-oxidant capacity, with compound 2c showing the highest radical scavenging activity (IC₅₀ = 12 µM) .

Pyrazine- and Pyridazine-Based Derivatives (e.g., Compounds 5–7 in ) Structural Features: Include pyridazinone or pyrazine cores coupled to chromene or benzoyl groups. For example, compound 7 (N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide) shares the hydrazide linker but lacks the carbazole system . Biological Activity: Demonstrated moderate anti-inflammatory and anti-cancer activity in preliminary screens, though specific targets remain uncharacterized . Key Difference: The carbazole-pyrazine hybrid in the target compound may offer dual modes of action (e.g., intercalation + enzyme inhibition) compared to simpler pyrazine derivatives.

APN Inhibitors (e.g., Compounds 2a–2o in ) Structural Features: Pyrazoline-based derivatives with methoxyphenyl and hydrazinyl-oxoethoxy substituents. These compounds prioritize a pyrazoline scaffold over carbazole . Biological Activity: Compound 2o showed potent APN inhibition (IC₅₀ = 0.8 µM), attributed to its hydrogen-bonding capacity with active-site zinc ions .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound 6-Chloro-9H-Carbazole Derivatives Pyrazine-Based APN Inhibitors
Molecular Weight (g/mol) ~430 (estimated) 320–380 300–350
LogP ~3.5 (predicted) 2.8–3.2 2.0–2.5
Hydrogen Bond Acceptors 6 4–5 5–6
Reported Bioactivity Not available Anti-oxidant (IC₅₀ = 12–25 µM) APN inhibition (IC₅₀ = 0.8–5 µM)

Research Findings and Implications

  • Hypothetical Mechanism : The pyrazine-carboxamide group may target enzymes like APN or kinases, while the carbazole core could intercalate DNA or inhibit topoisomerases, suggesting dual functionality.
  • Unresolved Questions: No direct data on solubility, toxicity, or in vivo efficacy are available. Comparative studies with ’s anti-oxidant carbazoles and ’s APN inhibitors are needed to validate synergies or antagonisms.

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